molecular formula C31H31N3O4S B2694642 3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide CAS No. 1110965-52-0

3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2694642
CAS No.: 1110965-52-0
M. Wt: 541.67
InChI Key: ITKNQLJWYJKZAC-UHFFFAOYSA-N
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Description

This compound belongs to the quinazoline family, a heterocyclic scaffold widely explored in medicinal chemistry due to its bioactivity in kinase inhibition, anticancer, and antimicrobial applications . Its structure features:

  • Quinazoline core: A 3,4-dihydroquinazoline-4-one system, which enhances metabolic stability compared to fully aromatic analogs.
  • Substituents: A benzyl group at position 3, likely influencing lipophilicity and target binding. An N-[(oxolan-2-yl)methyl] carboxamide at position 7, contributing to solubility and bioavailability via polar interactions.

Properties

IUPAC Name

3-benzyl-2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O4S/c1-20-10-12-25(21(2)15-20)28(35)19-39-31-33-27-16-23(29(36)32-17-24-9-6-14-38-24)11-13-26(27)30(37)34(31)18-22-7-4-3-5-8-22/h3-5,7-8,10-13,15-16,24H,6,9,14,17-19H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKNQLJWYJKZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4CCCO4)C(=O)N2CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide represents a novel molecular scaffold with potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps including the formation of the quinazoline ring and the introduction of various functional groups. The general synthetic route can be outlined as follows:

  • Formation of Quinazoline Core : The initial step typically involves the condensation of anthranilic acid derivatives with suitable aldehydes or ketones.
  • Introduction of Sulfanyl Group : A sulfanyl moiety can be introduced through nucleophilic substitution reactions.
  • Final Modifications : The final steps involve functionalizing the benzyl and oxolan groups to achieve the desired structure.

Antimicrobial Properties

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial activity. In vitro studies have demonstrated that this particular compound has potent activity against various bacterial strains, including multi-drug resistant organisms.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL Activity Level
Staphylococcus aureus (MRSA)2Excellent
Acinetobacter baumannii (MDR)16Moderate
Escherichia coli32Mild

The above table summarizes the MIC values observed in preliminary screenings, indicating that the compound is particularly effective against MRSA, a significant pathogen in clinical settings .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, thereby disrupting bacterial growth.
  • Binding Affinity : The structural features allow for effective binding to bacterial receptors or enzymes, blocking their activity.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various quinazoline derivatives, including our compound. It was found that:

  • Compounds with specific substitutions on the benzyl ring exhibited enhanced activity against Gram-positive bacteria.
  • The presence of a sulfanyl group significantly increased potency against resistant strains .

Study 2: Toxicity Assessment

In a toxicity assessment involving cultured human cells, it was observed that:

  • The compound displayed minimal cytotoxic effects at concentrations effective for antibacterial activity.
  • This suggests a favorable therapeutic index for further development as an antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues
Compound Name / Class Core Structure Key Substituents Notable Features Reference
Target Compound 3,4-Dihydroquinazoline 3-Benzyl, 2-sulfanyl-2,4-dimethylphenyl-oxoethyl, 7-(oxolan-2-yl)methyl carboxamide Combines lipophilic (benzyl) and polar (oxolan) groups; potential kinase inhibitor
Cyanoacetanilide Derivatives (13a–e) Cyanoacetanilide Sulfamoylphenyl, substituted arylhydrazine High melting points (274–288°C), strong IR bands for C≡N and C=O
Oxazolidinone-Sulfonamides Oxazolidinone Bis-benzyl, sulfonyl linkage Planar sulfonyl geometry; hydrogen-bonding networks in crystal packing
1,3-Oxazole Derivatives 1,3-Oxazole 4-Benzyl, 4-bromophenylsulfonyl Cytotoxic to Daphnia magna; modular synthesis via N-acyl-α-amino acids

Key Structural Insights :

  • The target compound’s quinazoline core differentiates it from cyanoacetanilides (linear scaffolds) and oxazolidinones (five-membered rings). Its sulfanyl-alkylaryl side chain is distinct from sulfonamide linkages in or arylhydrazines in .
  • Compared to 1,3-oxazoles , the target’s oxolan group may improve aqueous solubility, a critical factor in drug development.
Physicochemical Properties
  • Melting Points: Cyanoacetanilides (13a–e) exhibit high melting points (274–288°C) due to strong intermolecular hydrogen bonds . The target compound’s melting point is unreported but likely lower due to its flexible oxolan group.
  • Solubility : The oxolan-2-ylmethyl group in the target compound may enhance water solubility compared to sulfamoylphenyl derivatives , which rely on polar sulfonamide groups.

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